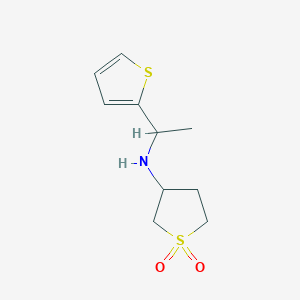

3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide

Description

3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene 1,1-dioxide core substituted with a secondary amine group linked to a thiophen-2-yl ethyl moiety. This structure combines the electron-withdrawing sulfone group with aromatic and aliphatic substituents, making it relevant in medicinal chemistry and materials science. Its synthesis likely follows routes similar to other tetrahydrothiophene 1,1-dioxide derivatives, involving cyclization or nucleophilic addition to sulfone precursors .

Properties

Molecular Formula |

C10H15NO2S2 |

|---|---|

Molecular Weight |

245.4 g/mol |

IUPAC Name |

1,1-dioxo-N-(1-thiophen-2-ylethyl)thiolan-3-amine |

InChI |

InChI=1S/C10H15NO2S2/c1-8(10-3-2-5-14-10)11-9-4-6-15(12,13)7-9/h2-3,5,8-9,11H,4,6-7H2,1H3 |

InChI Key |

RNOGCQXLVZYUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CS1)NC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate amines and thiolane-1,1-dione precursors. The reaction conditions typically include the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.

Scientific Research Applications

3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of 3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functionalization

- Electrophilic Substitution : The thiophen-2-yl group in the target compound may undergo electrophilic substitution (e.g., halogenation), similar to other thiophene-containing derivatives .

- Nucleophilic Amination : Unlike derivatives with simple alkylamines (e.g., ), the target compound’s bulky thiophen-2-yl ethyl group may slow amination kinetics but enhance stereoselectivity .

- Cyclization Potential: The sulfone core facilitates cyclization reactions, as seen in benzo[b]thiophene 1,1-dioxide derivatives, though steric effects from substituents can alter reaction pathways .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases. The target compound’s thiophene moiety may reduce solubility compared to hydroxyethyl derivatives .

- Thermal Stability : Sulfone derivatives generally show high thermal stability; however, long-chain substituents (e.g., ) lower melting points due to increased flexibility .

Research Findings and Data

Table 1: Spectroscopic Data Comparison

Key Observations:

Biological Activity

3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide (CAS 1019609-79-0) is a heterocyclic compound with potential biological applications. This compound features a thiophene ring and a tetrahydrothiophene moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential mechanisms of action.

Chemical Structure

The structure of 3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide can be represented as follows:

This compound contains a thiophene ring attached to an ethylamine group and a tetrahydrothiophene with a sulfone functional group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The synthetic pathway often includes the formation of the tetrahydrothiophene backbone followed by functionalization to introduce the ethylamine side chain.

Cytotoxicity

Recent studies have shown that compounds related to 3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 226 μg/mL against HeLa cells and 242.52 μg/mL against A549 cells, indicating moderate antiproliferative activity .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A (related structure) | HeLa | 226 |

| Compound A (related structure) | A549 | 242.52 |

Antibacterial Activity

The antibacterial properties of 3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide have been investigated against various bacterial strains. One study found that related thiophene derivatives exhibited minimum inhibitory concentration (MIC) values of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis . These results suggest that the compound may possess significant antibacterial activity, particularly against Gram-negative bacteria.

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| E. faecalis | 78.12 |

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve the following pathways:

- Inhibition of Key Enzymes : Thiophene derivatives often interact with bacterial enzymes, disrupting metabolic processes essential for bacterial growth.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

- Antioxidant Activity : Some studies suggest that thiophene derivatives possess antioxidant properties that could protect cells from oxidative stress.

Case Studies

A recent investigation into the biological properties of thiophene-derived compounds highlighted their potential in cancer therapy and as antibacterial agents. In vitro assays demonstrated that these compounds can effectively inhibit cell proliferation in cancer models while also exhibiting promising antibacterial effects against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.